molecular formula C16H12ClFN8O2S B14925719 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B14925719
M. Wt: 434.8 g/mol
InChI Key: AVDSNIQODCCSJS-UHFFFAOYSA-N
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Description

N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound that features a combination of pyrazole, thiadiazole, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.

    Formation of the thiadiazole ring: This involves the cyclization of a thiosemicarbazide derivative with a suitable electrophile.

    Final coupling: The final step involves coupling the pyrazole and thiadiazole intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Cyclization: Catalysts such as Lewis acids can facilitate cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atom could yield a variety of substituted benzyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, such as enzyme activity or protein-protein interactions.

Mechanism of Action

The mechanism of action of N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(4-AMINO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE
  • **N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE

Uniqueness

The unique combination of functional groups in N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE gives it distinct chemical and biological properties. For example, the presence of both a nitro group and a thiadiazole ring can confer unique reactivity and binding characteristics, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H12ClFN8O2S

Molecular Weight

434.8 g/mol

IUPAC Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-5-[(4-nitropyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C16H12ClFN8O2S/c17-12-2-1-3-13(18)11(12)8-24-5-4-14(23-24)20-16-22-21-15(29-16)9-25-7-10(6-19-25)26(27)28/h1-7H,8-9H2,(H,20,22,23)

InChI Key

AVDSNIQODCCSJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)NC3=NN=C(S3)CN4C=C(C=N4)[N+](=O)[O-])F

Origin of Product

United States

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